2-Chloro-3-(trifluoromethyl)phenylacetonitrile

Descripción

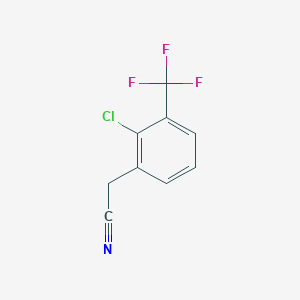

2-Chloro-3-(trifluoromethyl)phenylacetonitrile is a fluorinated aromatic nitrile with the molecular formula C₉H₅ClF₃N. Its structure features a chloro (-Cl) substituent at position 2 and a trifluoromethyl (-CF₃) group at position 3 on the benzene ring, attached to an acetonitrile moiety. This compound is valued in organic synthesis for its electron-withdrawing substituents, which enhance reactivity in nucleophilic substitution and coupling reactions.

Propiedades

IUPAC Name |

2-[2-chloro-3-(trifluoromethyl)phenyl]acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClF3N/c10-8-6(4-5-14)2-1-3-7(8)9(11,12)13/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQKIPJWEPDGSLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)Cl)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 2-Chloro-3-(trifluoromethyl)phenylacetonitrile typically involves the reaction of 2-chloro-3-(trifluoromethyl)benzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Análisis De Reacciones Químicas

2-Chloro-3-(trifluoromethyl)phenylacetonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized products.

Common reagents used in these reactions include sodium cyanide, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemistry

2-Chloro-3-(trifluoromethyl)phenylacetonitrile serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for the formation of derivatives that can exhibit enhanced biological activities.

Biology

Research has shown that this compound possesses potential biological activities, including:

- Antimicrobial Properties : In vitro studies have demonstrated that at concentrations of 100 µg/mL, it can completely inhibit the growth of Candida albicans, indicating strong antifungal potential.

- Anticancer Activities : Investigations are ongoing regarding its effects on cancer cell lines, with preliminary results suggesting it may inhibit specific cancer-related pathways.

Medicine

The compound is being explored as a precursor for developing new therapeutic agents. The trifluoromethyl group enhances pharmacological profiles by improving metabolic stability and bioavailability. Compounds containing this functional group often show improved potency against various biological targets .

Case Studies

In Vitro Studies : A significant study evaluated the antifungal efficacy of 2-Chloro-3-(trifluoromethyl)phenylacetonitrile against Candida albicans. Results indicated that the compound exhibited comparable efficacy to established antifungal agents like amphotericin B at specific concentrations, suggesting its potential as an alternative treatment option.

Comparative Analysis : In comparative studies with other antifungal agents, this compound demonstrated similar or superior efficacy against fungal strains, highlighting its potential role in therapeutic applications.

Mecanismo De Acción

The mechanism of action of 2-Chloro-3-(trifluoromethyl)phenylacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The chloro and trifluoromethyl groups contribute to its reactivity and binding affinity, influencing various biochemical pathways .

Comparación Con Compuestos Similares

Positional Isomers: Substituent Orientation Effects

- 2-Chloro-5-(trifluoromethyl)phenylacetonitrile (): Molecular Formula: C₉H₅ClF₃N (identical to the target compound). Key Difference: The -CF₃ group is at position 5 instead of 3. Impact: Positional isomerism alters electronic effects. However, steric clashes between Cl and -CF₃ in the target compound (positions 2 and 3) could lower solubility in polar solvents .

Substitution of Chlorine with Fluorine or Methyl Groups

- 2-Fluoro-5-methyl-3-(trifluoromethyl)phenylacetonitrile (): Molecular Formula: C₁₀H₇F₄N. Key Differences: Cl is replaced by F (smaller atomic radius), and a methyl (-CH₃) group is added at position 4.

Trifluoromethyl vs. Trifluoromethoxy Derivatives

- 4-(Trifluoromethoxy)phenylacetonitrile (): Molecular Formula: C₉H₆F₃NO. Key Difference: -CF₃ is replaced by -OCF₃ at position 4. Impact: The trifluoromethoxy group (-OCF₃) is less electron-withdrawing than -CF₃ but offers greater hydrolytic stability. This makes it more suitable for applications requiring prolonged environmental persistence, such as herbicides .

Non-Halogenated Analogs

- 3-(Trifluoromethyl)phenylacetonitrile (): Molecular Formula: C₉H₆F₃N. Key Difference: Lacks the Cl substituent at position 2. However, this simpler structure may streamline synthesis and reduce production costs, explaining its dominance in the fluorinated nitrile market (USD 150 million in 2024) .

Data Table: Structural and Functional Comparison

Research Findings and Industrial Relevance

- Reactivity : The combination of Cl and -CF₃ in the target compound creates a strong electron-deficient aromatic ring, favoring reactions like Ullmann coupling or Suzuki-Miyaura cross-coupling for pharmaceutical building blocks.

- Market Trends : The 3-(trifluoromethyl)phenylacetonitrile market is projected to grow at 6.5% CAGR (2026–2033), driven by demand for fluorinated agrochemicals. The target compound’s niche applications may limit its market share but enhance its value in specialty chemistry .

Actividad Biológica

2-Chloro-3-(trifluoromethyl)phenylacetonitrile (CAS Number: 22902-81-4) is an organic compound with significant potential in various biological applications due to its unique chemical structure. The trifluoromethyl group is known for enhancing the biological activity of compounds, making them more potent and selective. This article explores the biological activity of this compound, focusing on its synthesis, antimicrobial properties, and potential therapeutic applications.

- Molecular Formula : C₉H₅ClF₃N

- Molecular Weight : 221.59 g/mol

- Structure : The compound features a chloro and a trifluoromethyl group attached to a phenylacetonitrile backbone, which contributes to its reactivity and biological interactions.

Synthesis

The synthesis of 2-Chloro-3-(trifluoromethyl)phenylacetonitrile can be achieved through various methods, including nucleophilic substitutions and coupling reactions involving trifluoromethylated precursors. The introduction of the trifluoromethyl group can be accomplished using reagents like trifluoromethylsilane or sodium trifluoroacetate, which are commonly utilized in organic synthesis to enhance the pharmacological profile of drug candidates .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of compounds containing trifluoromethyl groups. For instance, derivatives similar to 2-Chloro-3-(trifluoromethyl)phenylacetonitrile have shown moderate activity against various bacterial strains and fungi. The Minimum Inhibitory Concentration (MIC) values indicate that these compounds can effectively inhibit the growth of pathogens such as Escherichia coli and Candida albicans .

The mechanism by which 2-Chloro-3-(trifluoromethyl)phenylacetonitrile exerts its antimicrobial effects may involve disruption of cellular processes in microorganisms. The presence of the trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with target sites within microbial cells.

Case Studies

- Antimicrobial Efficacy : In a controlled study, various concentrations of 2-Chloro-3-(trifluoromethyl)phenylacetonitrile were tested against a panel of bacterial and fungal pathogens. Results indicated that at concentrations above 50 µg/mL, significant inhibition was observed for both Bacillus cereus and Aspergillus niger, suggesting its potential as an antimicrobial agent .

- Pharmacological Insights : A comparative analysis with other trifluoromethyl-containing drugs revealed that compounds similar in structure to 2-Chloro-3-(trifluoromethyl)phenylacetonitrile exhibited enhanced potency in inhibiting specific enzymes related to microbial resistance mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.